molecular formula C27H29N3O3S2 B12011362 N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 617694-12-9

N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B12011362
CAS No.: 617694-12-9
M. Wt: 507.7 g/mol
InChI Key: HMAMFNYIYMJYMN-VHXPQNKSSA-N
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Description

N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a useful research compound. Its molecular formula is C27H29N3O3S2 and its molecular weight is 507.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

617694-12-9

Molecular Formula

C27H29N3O3S2

Molecular Weight

507.7 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C27H29N3O3S2/c1-4-5-6-9-14-29-26(33)24(35-27(29)34)23-19-10-7-8-11-21(19)30(25(23)32)16-22(31)28-20-13-12-17(2)15-18(20)3/h7-8,10-13,15H,4-6,9,14,16H2,1-3H3,(H,28,31)/b24-23-

InChI Key

HMAMFNYIYMJYMN-VHXPQNKSSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C)SC1=S

Origin of Product

United States

Biological Activity

N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a dimethylphenyl group, an indole derivative, and a thiazolidinone moiety, suggests various biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is C27H29N3O3S2 with a molecular weight of approximately 507.7 g/mol. The compound's structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Interaction:

  • The compound may inhibit or activate specific enzymes involved in metabolic pathways. For instance, it could target enzymes related to cancer metabolism or inflammatory responses.

2. Receptor Binding:

  • Its structural components suggest potential interactions with various cellular receptors, which could modulate signaling pathways critical for cellular function.

3. Nucleic Acid Intercalation:

  • The indole moiety may allow the compound to intercalate into DNA or RNA structures, potentially affecting gene expression and cellular proliferation.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with N-(2,4-dimethylphenyl)-2-acetamide derivatives:

Activity Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines (e.g., TK-10 and HT-29)
AntimicrobialShows significant antibacterial and antifungal properties
Anti-inflammatoryPotential to modulate inflammatory responses through enzyme inhibition
AntioxidantMay possess antioxidant properties that protect cells from oxidative stress

1. Anticancer Activity

A study investigating the anticancer properties of similar thiazolidinone compounds demonstrated that derivatives exhibited significant cytotoxicity against human cancer cell lines. For example, compounds with similar structural features showed IC50 values ranging from 5 to 15 µM against TK-10 cells, indicating their potential as anticancer agents.

2. Antimicrobial Efficacy

Research on thiazolidinone derivatives revealed minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against various bacterial strains. This suggests that N-(2,4-dimethylphenyl)-2-acetamide derivatives could be effective in treating infections caused by resistant pathogens.

3. Anti-inflammatory Effects

In vitro studies have indicated that compounds similar to N-(2,4-dimethylphenyl)-2-acetamide can inhibit pro-inflammatory cytokines in macrophages. This points towards a therapeutic role in managing inflammatory diseases.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally related to N-(2,4-dimethylphenyl)-2-[...]-acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, compounds demonstrated activity exceeding that of standard antibiotics like ampicillin by 10–50 fold .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Activity Type
Compound A0.004 - 0.030.008 - 0.06Antibacterial
Compound B10.7 - 21.421.4 - 40.2Antifungal
N-(2,4-dimethylphenyl)-...TBDTBDTBD

Anticancer Potential

Preliminary studies have suggested that N-(2,4-dimethylphenyl)-2-[...]-acetamide and its derivatives may possess anticancer properties. Certain derivatives showed moderate antineoplastic activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

Structure–Activity Relationship (SAR)

The structural characteristics of N-(2,4-dimethylphenyl)-2-[...]-acetamide contribute significantly to its biological activity. SAR studies help identify which functional groups enhance or diminish the compound's efficacy against various pathogens or cancer cells .

Table 2: Key Structural Features and Their Impact

Structural FeatureImpact on Activity
Dimethylphenyl groupEnhances lipophilicity
Thiazolidinone moietyContributes to antimicrobial properties
Indole derivativePotentially increases anticancer activity

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